Ethyl 3-(phenylsulfonyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

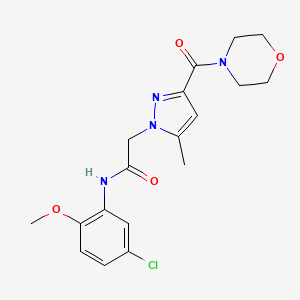

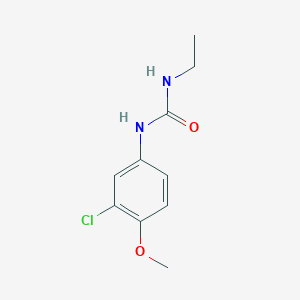

Ethyl 3-(phenylsulfonyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO2 . It’s a derivative of pyrrolidine, a five-membered nitrogen-containing ring . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The molecule also contains an ethyl ester group and a phenylsulfonyl group .Applications De Recherche Scientifique

Photochemically Induced Radical Alkenylation

A notable application of related sulfonyl compounds involves the direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions, using benzophenone and 1,2-bis(phenylsulfonyl)ethylene. This metal-free reaction allows for the highly chemoselective substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds with (E)-sulfonylalkene units, further enabling the synthesis of structurally complex natural products and pharmaceuticals through efficient carbon skeleton extension methods (Amaoka et al., 2014).

Abnormal Barton–Zard Reaction

Research also delves into the Barton–Zard pyrrole synthesis, revealing an abnormal reaction pathway leading to the formation of pyrrolo[2,3-b]indole ring systems instead of the anticipated products. This highlights the intricate reactivity of sulfonyl compounds in facilitating unexpected pathways in heterocyclic chemistry (Pelkey et al., 1996).

Electropolymerization and Material Science

Further application is found in the electropolymerization of pyrrole in specific ionic liquids, where the use of an air and moisture-stable ionic liquid significantly enhances the morphological structure, polymerization rate, electrochemical capacity, and electroconductivity of polypyrrole films. This research provides insights into the development of advanced materials with improved properties (Sekiguchi et al., 2002).

Fluorescent pH Sensor Development

The design and synthesis of heteroatom-containing organic fluorophores for the development of fluorescent pH sensors is another significant application. These materials exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, making them useful for detecting acidic and basic organic vapors (Yang et al., 2013).

Orientations Futures

Pyrrolidine derivatives, including Ethyl 3-(phenylsulfonyl)pyrrolidine-1-carboxylate, have potential for further exploration in drug discovery due to their wide range of biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

ethyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-2-18-13(15)14-9-8-12(10-14)19(16,17)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSCXYRXABQXHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2869813.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide](/img/structure/B2869816.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2869818.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2869819.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2869821.png)

![methyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2869823.png)